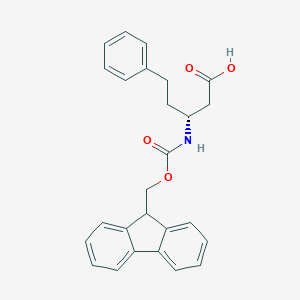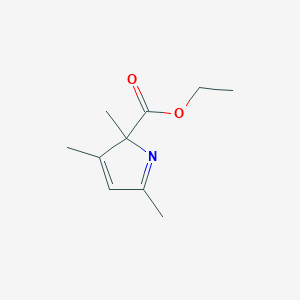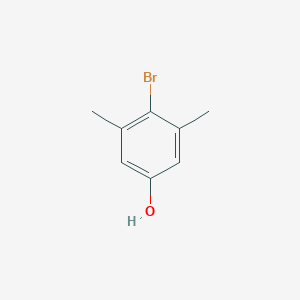
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Vue d'ensemble
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, or Fluorenylmethoxycarbonylamino-Phenylpentanoic Acid (FMAPA), is a novel synthetic amino acid that has been studied for its potential applications in scientific research. FMAPA is a derivative of the naturally occurring amino acid phenylalanine, and its unique structure makes it useful for a variety of scientific applications.
Applications De Recherche Scientifique
Formation d'hydrogel
L'acide Fmoc-®-3-amino-5-phénylpentanoïque peut être utilisé pour créer des hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques . Ces hydrogels sont formés par des réseaux gonflés à l'eau et ont un comportement fluide non newtonien . Ils ont été proposés pour de nombreuses applications, telles que la formulation de membranes et de revêtements .
Ingénierie tissulaire
Le composé joue un rôle crucial dans l'ingénierie tissulaire. Par exemple, l'hydrogel Fmoc-K3, qui est plus rigide (G’ = 2526 Pa), agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication cellulaires .
Administration de médicaments
Les PHG, y compris ceux fabriqués à partir de l'acide Fmoc-®-3-amino-5-phénylpentanoïque, ont été optimisés comme outils pour l'administration de médicaments . Leur réactivité chimique et physique aux stimuli, leur biocompatibilité intrinsèque, leur accessibilité chimique et leur possibilité de réglage en font des outils idéaux à cet effet .
Outils de diagnostic pour l'imagerie
Les PHG ont également été utilisés comme outils de diagnostic pour l'imagerie . Leur capacité à générer un environnement physiologiquement pertinent pour les expériences in vitro les rend adaptés à cette application .
Synthèse peptidique
L'acide Fmoc-®-3-amino-5-phénylpentanoïque est largement utilisé dans la synthèse peptidique. Il joue un rôle crucial en raison de ses propriétés uniques.
Intermédiaire pharmaceutique actif
Le composé est utilisé comme intermédiaire pharmaceutique actif . Cela signifie qu'il est utilisé dans la production de produits pharmaceutiques
Mécanisme D'action
Target of Action
Fmoc-®-3-Amino-5-phenylpentanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts by reacting with the amine group of an amino acid to form a carbamate , effectively protecting the amine from unwanted reactions during the synthesis process . This protection is temporary and can be removed under specific conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is used to protect the amine group of an amino acid while other reactions occur. Once these reactions are complete, the protecting group can be removed, allowing the amine to react and form a peptide bond .
Pharmacokinetics
It’s worth noting that the compound isstable under the conditions used in peptide synthesis , and its removal is a straightforward process that can be achieved using a solution of piperidine .
Result of Action
The primary result of the action of Fmoc-®-3-Amino-5-phenylpentanoic acid is the successful synthesis of peptides . By protecting the amine group during synthesis, the compound allows for the controlled formation of peptide bonds, enabling the creation of specific peptide sequences .
Action Environment
The action of Fmoc-®-3-Amino-5-phenylpentanoic acid is influenced by the chemical environment in which it is used. For instance, the compound is stable under the typical conditions used in peptide synthesis, but it can be removed by treating it with a solution of piperidine . Furthermore, the compound’s effectiveness as a protecting group can be influenced by the presence of other functional groups in the amino acid it is protecting .
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRCXFXXJMPFO-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157039 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269398-87-0 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)







